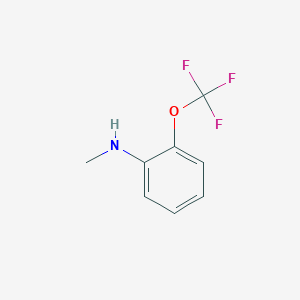

N-methyl-2-(trifluoromethoxy)aniline

Description

Properties

IUPAC Name |

N-methyl-2-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c1-12-6-4-2-3-5-7(6)13-8(9,10)11/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMEUCSINSIZDPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379583 | |

| Record name | N-methyl-2-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175278-04-3 | |

| Record name | N-methyl-2-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175278-04-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N Methyl 2 Trifluoromethoxy Aniline and Its Derivatives

Established Synthetic Routes and Mechanistic Considerations

The synthesis of N-methyl-2-(trifluoromethoxy)aniline can be broadly categorized into two main strategies: multi-step functional group transformations starting from precursor aniline (B41778) or benzene (B151609) derivatives, and direct ortho-trifluoromethoxylation protocols.

Multi-Step Synthesis from Precursor Aniline Derivatives

These routes involve the sequential construction of the target molecule by first establishing the core aniline structure with the trifluoromethoxy group, followed by the introduction of the N-methyl group, or vice-versa.

A common multi-step approach to aniline derivatives involves the nitration of an aromatic ring, followed by the reduction of the nitro group to an amine. This strategy can be adapted for the synthesis of 2-(trifluoromethoxy)aniline (B52511), which serves as a direct precursor to the target N-methylated compound.

One patented process describes a synthetic pathway starting from 1,2-dichloro-4-trifluoromethoxybenzene. orgsyn.orggoogle.com This precursor is first subjected to nitration using a nitrating agent, typically a mixture of nitric acid and sulfuric acid, at temperatures ranging from -20°C to +80°C. orgsyn.orggoogle.com This step introduces a nitro group onto the aromatic ring. The resulting nitrated intermediate is then converted to 2-(trifluoromethoxy)aniline through a reduction step. orgsyn.orggoogle.com This is commonly achieved via catalytic hydrogenation, where the nitro compound is reacted with hydrogen gas in the presence of a catalyst, such as Raney Nickel or palladium on carbon (Pd/C), in a polar solvent like methanol (B129727). orgsyn.orggoogle.com

The resulting 2-(trifluoromethoxy)aniline can then undergo N-methylation to yield the final product, this compound. A variety of methods are available for the N-methylation of anilines, including the use of methylating agents like methyl iodide or dimethyl sulfate. researchgate.net

Table 1: Representative Conditions for Nitration and Reduction Sequence

| Step | Precursor | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Nitration | 1,2-dichloro-4-trifluoromethoxybenzene | 98% HNO₃, H₂SO₄, 20-40°C, 4h | 1,2-dichloro-5-nitro-4-trifluoromethoxybenzene & Isomers | Not specified | orgsyn.org |

| Reduction | Nitration Product Mixture | H₂, Raney Nickel, Methanol, ~30°C, 5 bar | 4,5-dichloro-2-trifluoromethoxyaniline | Not specified | orgsyn.org |

| Debromination | 4-Bromo-3-(trifluoromethyl)aniline | Trimethyl phosphate (B84403) | 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline | 70-80% | orgsyn.org |

Note: The table includes examples of related transformations to illustrate the general chemical steps.

An alternative multi-step method for achieving mono-N-methylation of a primary aniline involves an indirect two-step sequence: N-formylation followed by reduction. This approach offers high selectivity for the mono-methylated product, avoiding the common issue of over-methylation to the dimethylaniline derivative. lookchem.com While literature specifically detailing this route for an N-formyl-2-(trifluoromethyl)aniline precursor is sparse, the methodology is broadly applicable to a wide range of anilines.

The first step is the N-formylation of the primary amine, in this case, 2-(trifluoromethoxy)aniline. This can be efficiently achieved using various formylating agents. A practical and high-yielding method involves heating the aniline with aqueous formic acid in a solvent like toluene, with azeotropic removal of water using a Dean-Stark trap. scispace.com This procedure is tolerant of many functional groups and avoids the need for strictly anhydrous conditions. scispace.com

The resulting N-formyl-2-(trifluoromethoxy)aniline intermediate is then reduced to the N-methyl group. A common and effective reducing agent for this transformation is lithium aluminum hydride (LAH). However, milder reagents such as sodium borohydride (B1222165) (NaBH₄) in refluxing ethanol (B145695) can also be employed, representing a more convenient option. lookchem.com This two-step sequence effectively constitutes an alkylation of the N-formyl precursor. lookchem.com

Table 2: General Conditions for Indirect N-Methylation via Formylation

| Step | Substrate Type | Reagents & Conditions | Product Type | Typical Yield | Reference |

|---|---|---|---|---|---|

| N-Formylation | Primary Aniline | 85% Formic Acid, Toluene, Reflux (Dean-Stark) | N-Arylformamide | Excellent | scispace.com |

| Reduction | N-Arylformamide | NaBH₄, Ethanol, Reflux | N-Methylaniline | High | lookchem.com |

Ortho-Trifluoromethoxylation Protocols

More direct and modern approaches involve the introduction of the trifluoromethoxy group at the ortho position of an N-substituted aniline derivative. These methods often exhibit high regioselectivity and functional group tolerance.

A highly effective protocol for the synthesis of ortho-trifluoromethoxylated aniline derivatives utilizes a two-step sequence involving a hypervalent iodine reagent. google.com This method begins with an N-protected N-aryl-hydroxylamine derivative. This precursor is treated with 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one, commonly known as Togni Reagent II, which is an electrophilic trifluoromethylating agent. google.com

The reaction is typically performed in the presence of a catalytic amount of a base, such as cesium carbonate (Cs₂CO₃), in a solvent like chloroform (B151607) at room temperature. lookchem.com This step, an O-trifluoromethylation, proceeds through a radical-mediated process to form an N-(trifluoromethoxy)aniline intermediate. rhhz.net

Table 3: O-Trifluoromethylation using Togni Reagent II | Substrate | Reagents & Conditions | Product | Yield | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Methyl 4-(N-hydroxyacetamido)benzoate | Togni Reagent II, Cs₂CO₃ (cat.), Chloroform, RT, 16h | Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate | 95% | lookchem.com |

The N-(trifluoromethoxy)aniline intermediate generated from the reaction with Togni Reagent II is then subjected to a thermally induced rearrangement. rhhz.net Heating this intermediate in a solvent such as nitromethane (B149229) (MeNO₂) at temperatures around 120°C promotes an intramolecular migration of the OCF₃ group. lookchem.com

Table 4: Thermally Induced OCF₃ Migration | Substrate | Reagents & Conditions | Product | Yield | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate | Nitromethane (MeNO₂), 120°C, 20h | Methyl 4-acetamido-3-(trifluoromethoxy)benzoate | 85% | lookchem.com |

Strategies for Selective N-Methylation of Anilines

The selective introduction of a single methyl group onto the nitrogen atom of anilines is a challenging yet crucial transformation. researchgate.netrsc.org Over-methylation to form N,N-dimethylated products is a common side reaction, as the N-methylated amine intermediate is often more reactive than the starting primary amine. researchgate.net Consequently, significant research has focused on developing catalytic systems that can controllably halt the reaction at the mono-methylated stage. researchgate.netresearchgate.net Common strategies involve the careful selection of methylating agents, catalysts, and reaction conditions. researchgate.net Methanol has emerged as an attractive C1 source for these reactions due to its low cost, ready availability, and environmentally benign nature, often employed through a "hydrogen-borrowing" strategy. researchgate.netlookchem.comnih.gov This method involves the catalyst temporarily abstracting hydrogen from methanol to form formaldehyde (B43269) in situ, which then reacts with the aniline. lookchem.com

While distinct from methylation, N-trifluoroethylation represents a related and important N-alkylation reaction that introduces the valuable trifluoroethyl group. A notable development in this area is the use of iron porphyrin catalysts. nih.govrsc.orgresearchgate.net An efficient one-pot method has been developed for the N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine (B1214592) hydrochloride as the fluorine source in an aqueous solution. nih.govrsc.org This reaction proceeds via a cascade of diazotization and N-H insertion, catalyzed by an iron(III) porphyrin complex, such as tetraphenylporphyrinatoiron(III) chloride [Fe(TPP)Cl]. nih.gov The process is tolerant of a wide range of functional groups on the aniline ring, including both electron-donating and electron-withdrawing substituents, affording the desired N-trifluoroethylated anilines in moderate to high yields. nih.gov The reaction mechanism is believed to involve the formation of a ferrous nitrosyl complex, which reacts with trifluoromethyl diazomethane (B1218177) (formed in situ) to generate an iron-carbene intermediate. This intermediate is then susceptible to nucleophilic attack by the aniline, yielding the final product and regenerating the catalyst. nih.gov

Table 1: Iron Porphyrin-Catalyzed N-Trifluoroethylation of Substituted Anilines

This table presents a selection of substrates and their corresponding yields in the iron porphyrin-catalyzed N-trifluoroethylation reaction. Data sourced from literature findings. nih.gov

| Aniline Substrate | Position of Substituent | Yield (%) |

|---|---|---|

| Methylaniline | ortho | 93 |

| Methylaniline | meta | 85 |

| Methylaniline | para | 88 |

| Methoxyaniline | para | 82 |

| Chloroaniline | para | 75 |

| Bromoaniline | para | 72 |

Heterogeneous Catalysis for Mono-N-Methylation

Heterogeneous catalysts are highly advantageous for industrial applications as they can be easily separated from the reaction mixture and reused, contributing to more sustainable processes. lookchem.com Several heterogeneous systems have been developed for the selective mono-N-methylation of anilines.

Carbon-supported platinum nanoparticles (Pt/C) have been demonstrated as a versatile heterogeneous catalyst for N-monomethylation of aromatic amines using methanol as the methylating agent under a nitrogen atmosphere. lookchem.com This system shows high yields for a broad range of substrates and good catalyst reusability. lookchem.com Similarly, supported nickel nanoparticle catalysts (Ni/ZnAlOx) have proven effective for the selective mono-N-methylation of various amines, including anilines, with methanol, achieving yields of 75-97%. rsc.org

Recent advancements also highlight the use of bimetallic catalysts. A PdCu-Fe3O4 nanoparticle catalyst has been reported for the selective N-methylation of aniline with methanol, operating via a hydrogen-borrowing strategy. researchgate.net The synergy between palladium and copper was found to be crucial for its superior catalytic activity compared to the respective monometallic catalysts. researchgate.net

Table 2: Comparison of Heterogeneous Catalysts for Aniline Mono-N-Methylation

This table summarizes the performance of different heterogeneous catalytic systems for the selective N-monomethylation of aniline using methanol. rsc.orgresearchgate.netlookchem.com

| Catalyst System | Support | Base | Temperature (°C) | Atmosphere | Key Features |

|---|---|---|---|---|---|

| Pt Nanoparticles | Carbon (Pt/C) | Not specified | Not specified | N2 | Wide applicability, good reusability. lookchem.com |

| Ni Nanoparticles | ZnAlOx | Not specified | 160–180 | Not specified | High yields for various substrates. rsc.org |

Novel Synthetic Approaches and Green Chemistry Principles

Modern synthetic chemistry increasingly emphasizes the adoption of green chemistry principles, such as atom economy, use of renewable feedstocks, and energy efficiency. lookchem.com In the context of synthesizing this compound, this involves exploring novel energy sources like microwaves and developing catalytic systems based on earth-abundant metals. The use of methanol as a renewable C1 source is a prime example of a greener alternative to traditional toxic methylating agents like methyl iodide or dimethyl sulfate. lookchem.com

Microwave irradiation has become a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. researchgate.netbibliotekanauki.plnih.gov This technology has been successfully applied to reactions involving anilines. For instance, the synthesis of amides from aniline derivatives and formic or acetic acid can be significantly accelerated under solvent-free microwave conditions. researchgate.netbibliotekanauki.pl

Microwave assistance has also been employed in the synthesis of anilines from activated aryl halides, providing a green, catalyst-free method that avoids organic solvents. nih.gov In the context of N-alkylation, a microwave-assisted aza-Michael addition between anilines and chalcones has been shown to selectively produce monoalkylated products efficiently and rapidly. eurekaselect.com These examples demonstrate the potential of microwave technology to promote condensation and substitution reactions relevant to the derivatization of anilines, offering a more energy-efficient pathway. nih.goveurekaselect.com

The derivatization of anilines is a cornerstone of synthetic chemistry, and a vast array of catalytic systems has been developed to facilitate these transformations. nih.govresearchgate.netnih.gov Transition metal catalysts are particularly prominent, with metals such as palladium, ruthenium, iridium, iron, and manganese being widely used for C-N bond formation. nih.govresearchgate.net Ruthenium(II) complexes, for example, have been used for the N-methylation of anilines with methanol. nih.gov In the quest for more sustainable options, catalysts based on earth-abundant first-row transition metals have gained attention. Manganese pincer-complexes have been successfully employed for the mono-N-methylation of anilines with methanol under mild conditions. lookchem.comresearchgate.net

Iron porphyrins, which mimic the active site of cytochrome P450 enzymes, are effective catalysts for a variety of organic transformations, including oxidation and C-H functionalization. scielo.brnih.gov Their application in the derivatization of anilines is a growing area of interest. As previously discussed (Section 2.1.3.1), iron porphyrin complexes are highly effective catalysts for the N-trifluoroethylation of anilines. nih.govrsc.org This specific transformation highlights the unique reactivity that can be achieved with these bio-inspired catalysts. The reaction proceeds in an aqueous medium under an air atmosphere, which are green reaction conditions. nih.gov The catalytic cycle involves the generation of a high-valent iron-carbene intermediate, which readily undergoes N-H insertion with the aniline substrate. nih.gov This methodology provides a powerful tool for introducing fluorinated alkyl groups onto the aniline nitrogen, a key structural modification in many modern bioactive molecules. nih.gov

Catalytic Systems in Aniline Derivatization

Brönsted Acidic Ionic Liquid Catalysis

Brönsted acidic ionic liquids (BAILs) have emerged as highly effective and reusable catalysts for a variety of organic transformations, including Friedel-Crafts reactions, which are fundamental for synthesizing aniline-based derivatives. rsc.orgresearchgate.net These ionic liquids function as both the solvent and the catalyst, offering a greener alternative to traditional volatile organic solvents and corrosive liquid acids. rsc.orgnih.gov Their utility stems from their negligible vapor pressure, high thermal stability, and tunable acidity. lam.edu.lyresearchgate.net

A notable application is the synthesis of aniline-based triarylmethanes, where BAILs catalyze the reaction between anilines and aldehydes. rsc.org In a model reaction, a BAIL such as [bsmim][NTf2] has been shown to be a superior catalyst. The catalytic activity is highly dependent on the counter anion, with the bis(trifluoromethylsulfonyl)imide ([NTf2]) anion demonstrating better performance than trifluoromethanesulfonate (B1224126) ([OTf]) or p-toluenesulfonate ([pTsO]) anions, which is attributed to its higher acidity. rsc.org This methodology has been successfully applied to N-methyl-2-substituted anilines, indicating its potential for reactions involving precursors to or derivatives of this compound. rsc.org The metal- and solvent-free conditions, combined with good to excellent yields (often up to 99%), highlight the efficiency and scalability of this approach. rsc.orgresearchgate.net

| Catalyst | Counter Anion | Yield (%) |

|---|---|---|

| [bsmim][NTf2] | NTf2 | 99 |

| [bsmim][OTf] | OTf | 75 |

| [bsmim][pTsO] | pTsO | 46 |

Exploration of Alternative Trifluoromethylating Agents

Direct trifluoromethoxylation remains a synthetic challenge, prompting the development of various reagents to introduce the OCF3 group. nih.gov Traditional methods often involve harsh conditions and toxic reagents like sulfur tetrafluoride. mdpi.comresearchgate.net Modern research focuses on safer and more versatile alternatives.

Hypervalent iodine reagents, such as Togni reagents, are widely used for electrophilic trifluoromethylation and have been adapted for O-trifluoromethylation. nih.govmdpi.com For instance, 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II) is effective for the O-trifluoromethylation of N-aryl-N-hydroxyacetamides, which can then undergo rearrangement to form ortho-trifluoromethoxylated aniline derivatives. jove.comnih.gov Other electrophilic sources include Umemoto and Shibata-Johnson reagents, though Togni reagents often provide superior yields in specific applications. researchgate.net

Nucleophilic trifluoromethoxylating reagents have also been developed. These include sources of the trifluoromethoxide anion, such as N-trifluoromethoxyphthalimide (Phth-OCF3), which is a stable solid that can release the OCF3 anion under mild conditions for reaction with various alkyl electrophiles. acs.org Another approach involves using (E)-O-trifluoromethyl-benzaldoximes (TFBO), which serve as practical reagents for the nucleophilic trifluoromethoxylation of unactivated alkyl halides. researchgate.net The development of shelf-stable and easy-to-handle reagents like trifluoromethyl nonafluorobutanesulfonate (TFNf) and trifluoromethyl benzoate (B1203000) (TFBz) represents a significant advancement, allowing for more practical and scalable synthesis. researchgate.netwiley-vch.de

| Reagent Type | Example | Key Features | Source |

|---|---|---|---|

| Electrophilic | Togni Reagent II | Effective for O-trifluoromethylation of N-aryl-N-hydroxylamine derivatives. | nih.govjove.comresearchgate.net |

| Electrophilic | Umemoto Reagent | Alternative electrophilic CF3 source. | mdpi.comresearchgate.net |

| Nucleophilic | N-trifluoromethoxyphthalimide (Phth-OCF3) | Shelf-stable solid; releases OCF3 anion under mild conditions. | acs.org |

| Nucleophilic | (E)-O-trifluoromethyl-benzaldoximes (TFBO) | Used for nucleophilic trifluoromethoxylation of alkyl halides. | researchgate.net |

| Other | Trifluoromethyl nonafluorobutanesulfonate (TFNf) | Easy-to-handle, bench-stable, and scalable reagent. | researchgate.net |

Synthetic Challenges and Optimization Strategies

Regio-control in Trifluoromethoxylation Reactions

Achieving regioselectivity, particularly ortho-trifluoromethoxylation, is a significant challenge in the synthesis of substituted anilines. A highly effective strategy involves a two-step sequence: the O-trifluoromethylation of an N-aryl-N-hydroxyacetamide precursor followed by a thermally induced intramolecular OCF3 migration. jove.comnih.gov This protocol provides excellent regiocontrol, delivering the ortho-substituted product with high selectivity over the para isomer. jove.com

The mechanism for this migration is proposed to involve the heterolytic cleavage of the N–OCF3 bond, which forms a tight ion pair of a nitrenium ion and trifluoromethoxide. nih.govnih.gov The trifluoromethoxide then attacks the ortho-position of the nitrenium ion, and subsequent tautomerization yields the final ortho-trifluoromethoxylated aniline derivative. nih.gov This method has proven to be general, tolerating a wide array of functional groups and substitution patterns on the aromatic ring. jove.comnih.gov However, if two non-identical ortho positions are available, the reaction may yield a mixture of regioisomers with low levels of control. jove.com

Overcoming Limitations in Substrate Scope and Reagent Handling

The applicability of trifluoromethoxylation reactions is often limited by substrate scope and the practical challenges of reagent handling. nih.gov Many conventional methods require harsh conditions or use reagents that are toxic, difficult to handle, or thermally unstable. nih.gov For instance, the use of hydrazine (B178648) as a reducing agent requires careful handling and storage to maintain its quality, as its decomposition can lead to lower product yields. jove.comnih.gov Similarly, some radical-mediated O-trifluoromethylation processes are sensitive to oxygen, necessitating degassed solvents and an inert atmosphere to achieve high yields. nih.gov

Recent advancements aim to address these issues. The development of stable, solid reagents like N-trifluoromethoxyphthalimide simplifies handling and improves safety. acs.org Furthermore, protocols are being designed to be more "user-friendly" to make trifluoromethoxylation accessible to a broader range of chemists. jove.comnih.gov Despite progress, limitations remain. For example, some photocatalytic methods for trifluoromethylarylation are not compatible with electron-rich alkenes, and anilines appear to be unique substrates, with other aromatics like anisoles or phenols being incompetent under similar conditions. nih.gov The substrate scope for trifluoromethoxylation of heteroaromatic compounds can also be restricted. mdpi.com

Yield Optimization and Process Scalability

Optimizing reaction yields and ensuring scalability are critical for the practical application of synthetic methods. In the synthesis of ortho-trifluoromethoxylated anilines, several factors influence the yield. The choice of trifluoromethylating agent is crucial, with studies showing Togni reagent I or II can be superior to others depending on the substrate. jove.comresearchgate.net The reaction temperature for the OCF3-migration step is also dependent on the electronic properties of the arene; more electron-deficient systems generally require higher temperatures to proceed efficiently. jove.com

Spectroscopic Characterization and Advanced Analytical Techniques in Research

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and understanding the bonding framework of N-methyl-2-(trifluoromethoxy)aniline.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. innovatechlabs.com The resulting spectrum displays absorption bands at specific frequencies corresponding to the molecule's functional groups. thermofisher.com For this compound, the FTIR spectrum is characterized by several key absorption regions that confirm the presence of its distinct structural motifs.

The N-H stretching vibration of the secondary amine group is typically observed as a single, sharp peak in the range of 3300-3500 cm⁻¹. researchgate.net Aromatic and aliphatic C-H stretching vibrations appear just above and below 3000 cm⁻¹, respectively. The presence of the trifluoromethoxy (-OCF₃) group gives rise to very strong and characteristic C-F stretching bands, which are typically found in the 1100-1300 cm⁻¹ region. researchgate.net These bands may overlap with the C-O stretching vibration of the ether linkage. The aromatic C=C stretching vibrations produce a series of bands in the 1450-1600 cm⁻¹ region.

Table 1: Expected FTIR Absorption Bands for this compound This is an interactive data table. Click on the headers to sort.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium, Sharp |

| C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium to Weak |

| C-H Stretch | Methyl Group | 2850 - 2960 | Medium |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |

| C-N Stretch | Aryl Amine | 1250 - 1350 | Medium |

| C-O Stretch | Aryl Ether | 1200 - 1300 | Strong |

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. biointerfaceresearch.com It is particularly sensitive to non-polar bonds and symmetric vibrations. In the analysis of this compound, the FT-Raman spectrum would prominently feature the symmetric stretching vibrations of the aromatic ring. The symmetric C-F stretching modes of the trifluoromethyl group are also expected to produce a strong signal. In contrast, the highly polar N-H and C-O bonds, which are strong in the FTIR spectrum, would likely yield weaker signals in the FT-Raman spectrum.

To achieve unambiguous assignments of the vibrational modes observed in FTIR and FT-Raman spectra, Normal Coordinate Analysis (NCA) and Scaled Quantum Mechanical Force Field Methodology (SQMFFM) are employed. nih.gov These computational methods use quantum chemical calculations, often based on Density Functional Theory (DFT), to model the molecule's vibrational frequencies. researchgate.net

The calculated theoretical frequencies are then scaled to better match the experimental data. nih.gov A key output of this analysis is the Potential Energy Distribution (PED), which describes the contribution of individual bond stretches, angle bends, and torsions to each observed vibrational band. nih.gov For a molecule like this compound, this methodology is crucial for differentiating the overlapping C-F, C-O, and C-N stretching vibrations in the complex fingerprint region of the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure by probing the magnetic environments of atomic nuclei such as ¹H, ¹³C, and ¹⁹F.

¹H (proton) and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons, the amine proton, and the methyl group protons. The four protons on the substituted benzene (B151609) ring would appear in the aromatic region (typically δ 6.5-7.5 ppm), with their chemical shifts and splitting patterns (e.g., doublets, triplets) determined by the electronic effects of the N-methyl and trifluoromethoxy substituents and their coupling with adjacent protons. The N-methyl group protons would likely appear as a singlet around δ 2.8-3.0 ppm, while the N-H proton would present as a broad singlet whose chemical shift can be variable.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key signals include those for the aromatic carbons, the methyl carbon, and the carbon of the trifluoromethoxy group. The carbon atom of the -OCF₃ group is particularly diagnostic, appearing as a quartet due to one-bond coupling with the three fluorine atoms (¹J_CF), with a characteristically large coupling constant of approximately 259 Hz. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This is an interactive data table. Click on the headers to sort.

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | Aromatic-H | ~6.5 - 7.5 | Multiplets | Four distinct protons on the ring. |

| ¹H | N-H | Variable | Broad Singlet | Position is solvent/concentration dependent. |

| ¹H | N-CH₃ | ~2.8 - 3.0 | Singlet | Three equivalent methyl protons. |

| ¹³C | Aromatic-C | ~110 - 150 | Singlets | Six distinct carbon signals. |

| ¹³C | N-CH₃ | ~30 - 40 | Singlet | Methyl carbon. |

¹⁹F NMR is an exceptionally sensitive and informative technique for analyzing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. huji.ac.il For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet. This is because the three fluorine atoms within the trifluoromethoxy group are chemically equivalent. The chemical shift for a trifluoromethoxy group attached to an aromatic ring typically appears in the range of δ -58 to -65 ppm (relative to CFCl₃). nih.govrsc.orgrsc.org This single peak provides definitive evidence for the presence and electronic environment of the -OCF₃ group.

Mass Spectrometry (MS) Applications

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous identification of chemical compounds. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of a compound's elemental formula from its exact mass.

For this compound (C₈H₈F₃NO), HRMS would be used to confirm its elemental composition. By ionizing the molecule and measuring its mass with high resolution, the resulting data can distinguish it from other compounds with the same nominal mass but different elemental formulas. This is a definitive method for structure confirmation, especially for novel compounds or in metabolic studies where precise identification is paramount. The theoretical exact mass of the molecular ion [M]⁺ of this compound is 191.0558, a value that HRMS can verify experimentally with high confidence.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for identifying and quantifying volatile and semi-volatile organic compounds in a mixture.

In the context of this compound, GC-MS serves two primary purposes: identification and purity assessment. A sample is injected into the GC, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column (e.g., a DB-5MS capillary column). sincerechemical.com As the separated compound elutes from the column, it enters the mass spectrometer, which generates a mass spectrum based on the fragmentation pattern of the molecule upon ionization. sincerechemical.comnih.gov This fragmentation pattern acts as a "molecular fingerprint," which can be compared against spectral libraries for positive identification.

Furthermore, GC-MS is invaluable for assessing the purity of this compound. The resulting chromatogram will show a primary peak for the target compound and smaller peaks for any impurities. This technique is sensitive enough to detect and identify positional isomers, starting materials, or by-products from the synthesis process. For example, a GC method was developed to separate and quantify positional isomers of trifluoromethoxy aniline (B41778), demonstrating the technique's ability to resolve closely related structures. The integration of the peak areas in the chromatogram allows for the quantification of these impurities, providing a precise measure of the compound's purity. sincerechemical.com

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. youtube.com The resulting spectrum provides information about the electronic structure of a molecule, particularly the presence of chromophores and conjugated systems.

For this compound, the UV-Vis spectrum is expected to show characteristic absorption bands arising from π→π* and n→π* electronic transitions. youtube.comyoutube.com The aniline core contains a phenyl ring, which is a π-conjugated system, and a nitrogen atom with a non-bonding electron pair (lone pair).

π→π transitions:* These are typically high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the benzene ring.

n→π transitions:* These lower-intensity transitions involve the excitation of a non-bonding electron from the nitrogen atom into an antibonding π* orbital of the aromatic ring. youtube.com

In a study of the related compound 2-(trifluoromethyl)aniline, the UV-Vis spectrum was recorded in chloroform (B151607), and the experimental results were compared with theoretical calculations. researchgate.net Such analysis helps in understanding how substituents like the methyl and trifluoromethoxy groups influence the electronic transitions of the aniline chromophore.

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption peaks observed in an experimental UV-Vis spectrum. researchgate.net This theoretical approach is crucial for interpreting experimental spectra and understanding the nature of electronic transitions.

By applying TD-DFT calculations to this compound, researchers can predict its UV-Vis absorption maxima (λₘₐₓ), oscillator strengths (a measure of transition probability), and the specific molecular orbitals involved in each transition. researchgate.net For example, analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides insight into the primary electronic transition (HOMO→LUMO) and charge transfer characteristics within the molecule. researchgate.net

A TD-DFT study on 2-(trifluoromethyl)aniline successfully correlated calculated transition energies with the experimental UV-Vis spectrum. researchgate.net The table below, derived from this study, illustrates the kind of data generated by TD-DFT calculations, which includes the predicted wavelength, excitation energies, and oscillator strengths for the most significant electronic transitions.

| Calculated Wavelength (nm) for 2TFMA | Excitation Energy (eV) for 2TFMA | Oscillator Strength (f) for 2TFMA |

| 285.5 | 4.34 | 0.035 |

| 240.1 | 5.16 | 0.081 |

| 205.8 | 6.02 | 0.113 |

Data derived from a TD-DFT study on 2-(trifluoromethyl)aniline researchgate.net.

This predictive capability allows for a deeper understanding of the molecule's electronic properties and aids in the rational design of molecules with specific optical characteristics.

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that offers an unambiguous determination of a molecule's solid-state structure. The process involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The subsequent diffraction pattern is collected and analyzed to generate a three-dimensional electron density map, from which the atomic positions can be deduced. This method yields precise data on unit cell dimensions, bond lengths, and bond angles.

While a specific crystal structure for this compound has not been reported in the surveyed literature, the crystallographic data of analogous aniline derivatives can serve as a valuable reference. For instance, the study of other substituted anilines provides a framework for what might be expected. The crystallographic parameters for a related compound, 2-bromo-4,6-dimethyl-aniline, offer an illustrative example of the type of data obtained from an SC-XRD experiment.

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₀BrN |

| Formula Weight | 200.08 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.5432 (7) |

| b (Å) | 9.7153 (8) |

| c (Å) | 9.8251 (8) |

| α (°) | 90 |

| β (°) | 108.321 (3) |

| γ (°) | 90 |

| Volume (ų) | 773.22 (11) |

| Z | 4 |

This table presents data for an analogous compound and is intended for illustrative purposes only.

The data obtained from SC-XRD is fundamental for the conformational analysis of a molecule in its crystalline state. The torsion angles between different parts of the molecule are of particular interest as they define the molecule's shape. For this compound, key conformational features would include the orientation of the methylamino and trifluoromethoxy groups relative to the phenyl ring.

In the absence of specific data for this compound, general principles of conformational analysis for substituted anilines can be discussed. The planarity of the aniline ring and the orientation of its substituents are influenced by both steric and electronic effects. The trifluoromethoxy group is a bulky substituent and its interaction with the adjacent N-methyl group would likely lead to a non-planar arrangement to minimize steric hindrance. The precise dihedral angles defining this conformation would be a primary result of a single-crystal X-ray diffraction study. For instance, the torsion angle between the plane of the phenyl ring and the C-O-C plane of the trifluoromethoxy group, as well as the C-C-N-C torsion angle of the methylamino group, would be critical parameters. In many aniline derivatives, hydrogen bonding and other intermolecular interactions in the crystal lattice also play a significant role in dictating the observed conformation.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Studies

Specific data on the optimized bond lengths, bond angles, and dihedral angles for N-methyl-2-(trifluoromethoxy)aniline from DFT calculations are not available in the reviewed literature.

Calculated vibrational frequencies and their corresponding assignments for the interpretation of the IR and Raman spectra of this compound have not been reported.

The energies of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap for this compound have not been documented.

An MEP surface map, which would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of this compound, has not been published.

A Mulliken charge analysis detailing the distribution of partial atomic charges across the this compound molecule is not available.

There are no reported NBO analyses that describe the specific hyperconjugative interactions, charge delocalization, and stabilization energies within the this compound structure.

Ab Initio Methods and Hybrid Approaches

Ab initio quantum chemistry methods, which are derived directly from theoretical principles without the inclusion of experimental data, are fundamental to understanding the electronic behavior of molecules. Hybrid approaches combine these rigorous methods with classical mechanics to study complex systems.

The Hartree-Fock (HF) method is a foundational ab initio approach used to approximate the solution of the time-independent Schrödinger equation for a multi-electron system. It provides a robust framework for determining the electronic structure and molecular orbitals of a compound like this compound.

The HF method operates on the principle that each electron moves in a static electric field created by the average distribution of all other electrons, known as the mean-field approximation. This simplifies the complex many-electron problem into a set of solvable one-electron equations. The resulting wave function for the system is expressed as a single Slater determinant, which accounts for the antisymmetric nature of electrons.

For this compound, an HF calculation would begin by defining a basis set (e.g., 6-31G*) to describe the atomic orbitals. The calculation then iteratively solves the Roothaan-Hall equations until a self-consistent field (SCF) is achieved, meaning the calculated electronic field no longer changes significantly with subsequent iterations.

The primary outputs of an HF calculation are the molecular orbitals and their corresponding energy levels. This allows for the characterization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting the molecule's reactivity, electronic transitions, and ionization potential. For instance, a theoretical study on the parent compound, aniline (B41778), utilized the HF method to identify its key molecular orbitals, providing a basis for understanding its excited and ionized states researchgate.net. A similar analysis on this compound would reveal how the electron-withdrawing trifluoromethoxy group and the electron-donating methyl group modulate the electronic properties of the aniline core.

Table 1: Illustrative Output from a Hartree-Fock Calculation This table represents the type of data that would be generated from an HF calculation on this compound. The values are hypothetical and for illustrative purposes.

| Molecular Orbital | Energy (Hartree) | Description |

| HOMO-1 | -0.358 | Primarily located on the aniline ring π-system |

| HOMO | -0.245 | Highest occupied orbital, associated with the nitrogen lone pair and π-system |

| LUMO | 0.098 | Lowest unoccupied orbital, delocalized over the aromatic ring and trifluoromethoxy group |

| LUMO+1 | 0.152 | Primarily associated with antibonding orbitals of the substituents |

To study a molecule within a complex environment, such as a solvent or a biological system, combined Quantum Mechanical/Molecular Mechanical (QM/MM) methods are employed. These hybrid approaches partition the system into two regions: a core region of interest, which is treated with computationally intensive QM methods, and the surrounding environment, which is described by more efficient classical molecular mechanics (MM) force fields unlp.edu.arnih.gov.

For this compound, a QM/MM simulation could be designed to investigate its behavior in an aqueous solution. In this setup, the this compound molecule would be defined as the QM region, allowing for an accurate description of its electronic structure and how it is perturbed by the solvent. The surrounding water molecules would constitute the MM region, treated as classical particles with defined force fields (e.g., TIP3P).

The interaction between the QM and MM regions is a critical aspect of the simulation. In an "electrostatic embedding" scheme, the QM calculation includes the electrostatic field generated by the partial charges of the MM atoms unlp.edu.ar. This allows the QM wave function to be polarized by the environment, providing a more realistic model of solute-solvent interactions. Such simulations are invaluable for accurately determining properties like solvation free energy and predicting how the solvent influences the molecule's chemical reactivity or spectral properties nih.gov.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular flexibility and conformational preferences.

An MD simulation of this compound in a solvent box (e.g., water or chloroform) would reveal its dynamic behavior and preferred three-dimensional structures. The simulation requires a well-parameterized force field, which defines the potential energy of the system based on bond lengths, angles, dihedrals, and non-bonded interactions. For fluorinated aromatic compounds, specialized force field parameters may be necessary to accurately model the unique electronic and steric effects of the fluorine atoms nih.gov.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to correlate the chemical structure of compounds with their biological activity or physical properties nih.govnih.gov. These models are instrumental in drug discovery and materials science for predicting the properties of new molecules bio-hpc.eu.

To build a QSAR model for a series of compounds including this compound, a dataset with measured biological activity (e.g., enzyme inhibition, antibacterial efficacy) is required. For each molecule in the series, a set of "molecular descriptors" is calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Relevant descriptors for this compound would include:

LogP: A measure of lipophilicity. The trifluoromethoxy group is known to significantly increase lipophilicity, which can correlate with cell membrane permeability and binding affinity mdpi.com.

Molecular Weight (MW): A descriptor of molecular size.

Topological Polar Surface Area (TPSA): A predictor of drug transport properties.

Dipole Moment: An indicator of molecular polarity.

HOMO and LUMO energies: Quantum chemical descriptors related to reactivity.

Once the descriptors and activity data are compiled, statistical techniques like Multiple Linear Regression (MLR) are used to build a mathematical model that links the descriptors to the activity nih.gov. For example, a study on trifluoromethyl-substituted anilines successfully correlated their structural features with antimicrobial activity niscpr.res.in. A hypothetical QSAR equation for a series of aniline derivatives might look like:

Biological Activity (log 1/IC50) = (c1 * LogP) - (c2 * TPSA) + (c3 * Dipole Moment) + constant

This model, once validated, could be used to predict the biological activity of newly designed aniline derivatives, guiding synthetic efforts toward more potent compounds.

Table 2: Representative Data for a Hypothetical QSAR Study This table illustrates the type of data used to build a QSAR model. The biological activity values are hypothetical.

| Compound | LogP | TPSA (Ų) | Molecular Weight ( g/mol ) | Biological Activity (IC50, µM) |

| Aniline | 1.02 | 26.02 | 93.13 | >100 |

| N-methylaniline | 1.63 | 12.03 | 107.15 | 85.5 |

| 2-(trifluoromethoxy)aniline (B52511) | 2.58 | 35.25 | 177.12 | 42.1 |

| This compound | 3.19 | 21.26 | 191.15 | 15.3 |

Predictive Models for Reactivity and Properties

Computational chemistry and quantum mechanical investigations offer powerful tools to predict the reactivity and properties of molecules like this compound. By employing theoretical models, researchers can gain insights into the electronic structure, molecular geometry, and potential chemical behavior of this compound without the need for extensive empirical experimentation. These predictive models are crucial for understanding its stability, reactivity, and potential applications in various chemical syntheses.

The reactivity of anilines is significantly influenced by the nature and position of substituents on the aromatic ring. In this compound, the electron-withdrawing trifluoromethoxy (-OCF₃) group and the electron-donating N-methyl (-NHCH₃) group play competing roles in modulating the electron density of the benzene (B151609) ring. Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating these electronic effects.

While specific computational studies on this compound are not extensively available in the literature, valuable insights can be drawn from studies on closely related analogs, such as 2-(trifluoromethyl)aniline. The primary difference between these two molecules is the substitution of a hydrogen atom with a methyl group on the nitrogen atom. The electronic properties of 2-(trifluoromethyl)aniline have been investigated using DFT methods, providing a foundation for understanding the target molecule. researchgate.net

Molecular Geometry and Electronic Properties

The geometric parameters, including bond lengths and angles, are fundamental properties that can be accurately predicted by computational models. For a molecule like this compound, DFT calculations can predict the planarity of the aniline ring and the orientation of the N-methyl and trifluoromethoxy groups. These structural details are critical in determining the steric hindrance and the accessibility of reactive sites.

The electronic properties, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of a molecule's reactivity. The HOMO energy is related to the electron-donating ability, while the LUMO energy corresponds to the electron-accepting ability. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

For the related compound, 2-(trifluoromethyl)aniline, theoretical calculations have provided values for these electronic parameters. researchgate.net These can be used to infer the likely properties of this compound. The introduction of a methyl group on the nitrogen atom is expected to slightly increase the electron-donating ability of the amino group, which would likely raise the HOMO energy and potentially decrease the HOMO-LUMO gap, suggesting a possible increase in reactivity compared to its non-methylated counterpart.

Table 1: Calculated Electronic Properties of Analogous Anilines

| Property | 2-(trifluoromethyl)aniline (Calculated) |

| HOMO Energy | -6.21 eV |

| LUMO Energy | -0.75 eV |

| HOMO-LUMO Gap | 5.46 eV |

Data derived from theoretical calculations on 2-(trifluoromethyl)aniline using DFT (B3LYP/6-311++G(d,p)) method. researchgate.net

Reactivity Descriptors

Beyond HOMO and LUMO energies, other quantum chemical descriptors can be calculated to predict reactivity more comprehensively. These include:

Mulliken Atomic Charges: These calculations can predict the distribution of electron density across the molecule, identifying atoms that are more susceptible to electrophilic or nucleophilic attack. For this compound, the nitrogen atom is expected to have a negative charge, making it a likely site for electrophilic attack, while the carbon atoms of the aromatic ring will have varying charges influenced by the substituents.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For anilines, the area around the nitrogen atom typically shows a negative electrostatic potential.

Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's stability and reactivity.

Table 2: Predicted Global Reactivity Descriptors for an Analogous Aniline

| Descriptor | Formula | 2-(trifluoromethyl)aniline (Calculated Value) |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.48 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.73 eV |

| Global Softness (S) | 1/(2η) | 0.183 eV-1 |

| Electrophilicity Index (ω) | χ2/(2η) | 2.22 eV |

Data derived from theoretical calculations on 2-(trifluoromethyl)aniline. researchgate.net

The application of these predictive models provides a robust framework for understanding the chemical behavior of this compound. The insights gained from such computational studies are invaluable for designing synthetic routes and for the rational development of new molecules with desired properties.

Chemical Reactivity and Reaction Mechanisms of N Methyl 2 Trifluoromethoxy Aniline

Nucleophilic and Electrophilic Aromatic Substitution Pathways

The susceptibility of the benzene (B151609) ring in N-methyl-2-(trifluoromethoxy)aniline to electrophilic attack is determined by the electron-donating and electron-withdrawing properties of its substituents.

The N-methylamino group (-N(CH₃)) is a potent activating group in electrophilic aromatic substitution. The nitrogen atom's lone pair of electrons can be delocalized into the aromatic π-system through resonance, significantly increasing the electron density of the ring, particularly at the ortho and para positions. This strong resonance effect outweighs its weak inductive electron-withdrawing effect, making the ring much more nucleophilic and thus more reactive towards electrophiles than benzene itself. wikipedia.orgminia.edu.eg

Conversely, the trifluoromethoxy group (-OCF₃) is generally considered a deactivating group. beilstein-journals.orgnih.gov The high electronegativity of the three fluorine atoms creates a strong inductive effect, pulling electron density away from the aromatic ring and making it less reactive towards electrophiles. nbinno.com While the oxygen atom possesses lone pairs that can participate in resonance donation, this effect is significantly diminished by the electron-withdrawing fluorine atoms and is weaker than the inductive pull. beilstein-journals.orgnih.gov

In this compound, these opposing effects are at play. The powerful activating nature of the N-methylamino group dominates, rendering the aromatic ring activated towards electrophilic substitution compared to unsubstituted benzene. However, the deactivating influence of the adjacent trifluoromethoxy group moderates this activation, making the ring less reactive than N-methylaniline.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |

| -N(CH₃) | Weakly Withdrawing | Strongly Donating | Strongly Activating |

| -OCF₃ | Strongly Withdrawing | Weakly Donating | Deactivating |

Regioselectivity in electrophilic aromatic substitution is governed by the directing effects of the existing substituents, which influence the stability of the cationic intermediate (arenium ion) formed during the reaction.

Both the N-methylamino group and the trifluoromethoxy group are ortho, para-directors. wikipedia.orgbeilstein-journals.orgnih.gov

-N(CH₃) group: As a strong activator, it directs incoming electrophiles to the positions ortho and para to it (C6 and C4, respectively) because the resonance structures of the resulting arenium ion are significantly stabilized by the nitrogen's lone pair. wikipedia.orgminia.edu.eg

-OCF₃ group: Despite being a deactivator, it also directs ortho and para (to C3 and C5, respectively). This is because the oxygen's lone pairs can help stabilize the positive charge of the arenium ion intermediate through resonance when the attack occurs at these positions, partially offsetting the strong inductive deactivation. beilstein-journals.orgnih.gov

In this compound, the directing effects of the two groups must be considered together. The N-methylamino group at position C1 is a much stronger activating and directing group than the -OCF₃ group at C2. Therefore, the regiochemical outcome is primarily controlled by the -N(CH₃) group.

The primary sites for electrophilic attack are:

Position 4 (para to -N(CH₃)): This position is strongly activated and sterically accessible. The directing effects of both groups are not in conflict here (it is meta to the -OCF₃ group). This is expected to be a major product.

Position 6 (ortho to -N(CH₃)): This position is also strongly activated. While there may be some minor steric hindrance from the adjacent methyl group on the nitrogen, it is generally an expected site of substitution.

Substitution at positions 3 and 5 is significantly less favored due to the weaker directing effect of the -OCF₃ group and the overriding influence of the powerful -N(CH₃) director.

Reactions Involving the Amine Functionality

The lone pair of electrons on the nitrogen atom of the N-methylamino group makes it a nucleophilic center, allowing it to participate in a variety of reactions.

This compound is a secondary amine. Unlike primary amines, which react with aldehydes and ketones through condensation to form stable, neutral imines (Schiff bases), secondary amines cannot form such products. bjmu.edu.cncabidigitallibrary.orgresearch-nexus.net The reaction of a secondary amine with a carbonyl compound typically proceeds to an unstable carbinolamine intermediate. This intermediate can then dehydrate, but because there is no second proton on the nitrogen to eliminate, the product is a positively charged iminium ion , rather than a neutral imine.

This contrasts with the reactivity of the primary amine analog, 2-(trifluoromethoxy)aniline (B52511), which readily undergoes condensation with various aromatic aldehydes to yield stable Schiff base compounds. researchgate.net

As a typical secondary amine, the nitrogen atom in this compound is nucleophilic and can react with electrophiles such as alkyl and acyl halides. ncert.nic.in

Alkylation: Reaction with an alkyl halide (e.g., methyl iodide) results in the formation of a tertiary amine. This is a nucleophilic substitution reaction where the amine's lone pair attacks the electrophilic carbon of the alkyl halide.

Acylation: Reaction with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a base like pyridine, yields an N,N-disubstituted amide. ncert.nic.in This reaction is also a nucleophilic substitution at the acyl carbon.

| Reaction Type | Reagent Example | Product Type |

| Alkylation | Methyl Iodide (CH₃I) | Tertiary Amine |

| Acylation | Acetyl Chloride (CH₃COCl) | N,N-disubstituted Amide |

The N-methylamino group can undergo oxidation. The specific products depend on the oxidizing agent and reaction conditions. Studies on N-methylanilines show several possible pathways. epa.gov One potential reaction is oxidative N-demethylation, which would remove the methyl group to yield the corresponding primary amine, 2-(trifluoromethoxy)aniline.

Alternatively, oxidation can lead to coupling reactions. For instance, kinetic studies on the oxidation of N-methylanilines with a nonheme iron(IV)-oxo complex have shown the formation of N,N'-dimethyl-N,N'-diphenylhydrazine, a product resulting from the coupling of two N-methylaniline molecules. researchgate.net This suggests that the oxidation of this compound could potentially yield a substituted hydrazine (B178648) derivative via an electron transfer mechanism. researchgate.netresearchgate.net

Reactions of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is generally considered stable; however, under specific conditions, it can undergo cleavage, transformation, and participate in complex reaction sequences.

Cleavage and Transformation of the -OCF₃ Moiety

While the C-F bond is one of the strongest in organic chemistry, cleavage of the O-CF₃ or C-F bonds can be induced under specific energetic conditions, such as photoredox catalysis. For related trifluoromethylarenes, visible-light-mediated reactions using a photocatalyst like N-phenylphenothiazine can enable single C-F bond cleavage. This process involves the generation of a highly reducing excited state of the photocatalyst, which transfers an electron to the trifluoromethylarene, leading to the formation of a difluorobenzylic radical and the elimination of a fluoride anion.

In a transformation relevant to aniline (B41778) derivatives, the synthesis of ortho-trifluoromethoxylated anilines has been achieved through a process involving the thermal rearrangement of intermediate N-aryl-N-(trifluoromethoxy)amines. This reaction proceeds via a thermally induced heterolytic cleavage of the N-OCF₃ bond. This cleavage generates a tight ion pair consisting of a nitrenium ion and a trifluoromethoxide. Subsequently, the trifluoromethoxide attacks the ortho-position of the nitrenium ion, which is followed by tautomerization to yield the final ortho-trifluoromethoxylated aniline product.

Furthermore, visible-light photoredox catalysis has been employed for the radical trifluoromethoxylation of arenes. This method utilizes a pyridinium-based trifluoromethoxylation reagent that, upon activation by a photoredox catalyst, triggers N-O bond fragmentation to generate an OCF₃ radical, which can then functionalize C-H bonds on various substrates nih.gov.

Participation in Cyclization Reactions

The trifluoromethoxy group, or the closely related trifluoromethyl group, can be instrumental in reactions that lead to the formation of cyclic structures. For instance, visible-light-induced radical cascade reactions have been developed for the trifluoromethylation and subsequent cyclization of various nitrogen-containing compounds. In these reactions, a trifluoromethyl source is used to generate a CF₃ radical, which adds to an unsaturated bond within the molecule. The resulting radical intermediate then undergoes an intramolecular cyclization to form polycyclic aza-heterocycles.

In a related context, visible-light-induced, iridium-catalyzed reactions of N-methyl-N-((trimethylsilyl)methyl)aniline with cyclic α,β-unsaturated carbonyl compounds can lead to the formation of tricyclic products. This transformation proceeds via the generation of an aminomethyl radical that adds to the unsaturated system. The subsequent intermediate, an α-carbonyl radical, can then attack the aniline's phenyl ring to construct the tricyclic framework beilstein-journals.org. While not directly involving the trifluoromethoxy group, this highlights the cyclization potential of substituted N-methyl anilines under radical conditions.

Table 1: Examples of Cyclization Reactions Involving Aniline Derivatives or Fluorinated Groups

| Reactant Type | Reaction Conditions | Key Intermediate(s) | Product Type |

| N-alkenyl quinazolinones | Visible light, photocatalyst (fac-Ir(ppy)₃), CF₃Br | Trifluoromethyl radical, alkyl radical | Trifluoromethylated polycyclic quinazolinones |

| N-methyl-N-((trimethylsilyl)methyl)aniline | Visible light, Ir photocatalyst | Aminomethyl radical, α-carbonyl radical | Tricyclic compounds |

| N-arylacrylamides | Visible light, photocatalyst, trifluoromethyl source | Trifluoromethyl radical, aryl radical | Trifluoromethylated oxindole derivatives |

Mechanistic Investigations of Chemical Transformations

The mechanisms governing the reactions of fluorinated anilines are often complex, involving radical intermediates, charged species, and carefully orchestrated catalytic cycles. Understanding these pathways is crucial for controlling reaction outcomes and designing new synthetic methods.

Computational Studies of Reaction Pathways and Transition States

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for elucidating the reaction mechanisms of complex organic transformations. For related fluorinated compounds, DFT studies have been used to investigate reaction pathways. For example, in the Cl-initiated oxidation of trifluoromethyl methyl ether (CH₃OCF₃), DFT calculations at the M06-2X/6-31+G(d,p) level of theory were used to map the potential energy surface for three different reaction channels, including H-atom abstraction and C-O bond cleavage austinpublishinggroup.com. These studies help identify the lowest energy barrier and thus the most probable reaction pathway austinpublishinggroup.com.

In the context of aniline derivatives, DFT calculations have been employed to study the Bamberger rearrangement of N-phenylhydroxylamine. These studies investigated the transition states for proton transfer and rearrangement steps, revealing that a diprotonated system leads to an activation energy consistent with experimental values and proposing a novel mechanism involving an aniline dication-like transition state beilstein-journals.org. Such computational approaches provide detailed geometric and energetic information about transition states, which are transient and difficult to observe experimentally beilstein-journals.orgniscpr.res.in.

Insights into Radical Pair Complex Mechanisms

Many modern fluorination and functionalization reactions proceed through radical mechanisms, often initiated by photoredox catalysis. A key mechanistic feature in some of these reactions is the formation of an Electron Donor-Acceptor (EDA) complex. For example, in the photoinduced difluoroalkylation of anilines, UV-vis and ¹⁹F NMR spectroscopic studies have provided evidence for the formation of an EDA complex between the aniline (the donor) and a fluorinated reagent (the acceptor) acs.org.

Role of Catalysts and Reaction Conditions in Directing Mechanisms

Catalysts and reaction conditions play a pivotal role in determining the pathway and selectivity of chemical transformations involving fluorinated anilines.

Catalysts:

Photoredox Catalysts: Iridium and ruthenium complexes, as well as organic dyes like Eosin Y, are frequently used to initiate reactions via single-electron transfer under visible light irradiation. These catalysts can be fine-tuned to have specific redox potentials to selectively activate substrates acs.orgacs.org. For instance, a copper/photoredox dual catalytic system has been developed for the ortho-C-H trifluoromethylation of aniline derivatives acs.org.

Transition Metals: Palladium and copper catalysts are instrumental in cross-coupling and directed C-H functionalization reactions. For example, Pd(OAc)₂ has been used to catalyze the ortho-fluorination of phenylpyridine derivatives, where the nitrogen atom acts as a directing group nih.govresearchgate.net.

Reaction Conditions:

Solvents: The choice of solvent can dramatically alter reactivity and selectivity. In the trifluoromethylarylation of alkenes using anilines, hexafluoroisopropanol (HFIP) was found to be a unique solvent. NMR studies revealed that HFIP establishes a hydrogen-bonding network with both the aniline and the trifluoromethyl reagent, altering their reactivity and enabling the selective reaction to proceed nih.gov.

Additives: Bases and other additives can be crucial. In the photoinduced difluoroalkylation of anilines, a base is required to facilitate the final deprotonation and rearomatization step acs.org. Lewis acids can also be used to catalyze steps such as enolization in asymmetric fluorination reactions acs.org.

Table 2: Influence of Catalysts and Conditions on Aniline Derivative Reactions

| Reaction Type | Catalyst System | Key Condition(s) | Mechanistic Role |

| ortho-C-H Trifluoromethylation | Copper/Photoredox dual catalysis | Visible light | Enables trifluoromethylation of general aniline derivatives acs.org. |

| C-H Fluorination | Pd(OAc)₂ | Directing group on substrate | Lowers activation energy for C-H cleavage at a specific position researchgate.net. |

| Trifluoromethylarylation | None (solvent-mediated) | Hexafluoroisopropanol (HFIP) | Forms H-bonding network, altering reactivity and selectivity nih.gov. |

| Photoinduced Difluoroalkylation | Eosin Y (organic photocatalyst) | Visible light, base | Initiates SET; base assists in final rearomatization acs.org. |

Intramolecular Rearrangements

While specific studies on the intramolecular rearrangements of this compound are not extensively documented, a notable and chemically significant rearrangement has been observed in structurally related N-aryl-N-(trifluoromethoxy)amines. This process, which results in the migration of the trifluoromethoxy (OCF3) group, provides critical insight into the potential intramolecular reactivity of this class of compounds. The primary documented rearrangement is a thermally induced migration of the OCF3 group from the nitrogen atom to the ortho-position of the aromatic ring.

This rearrangement is a key step in a two-step synthesis strategy for producing ortho-trifluoromethoxylated aniline derivatives. jove.comsemanticscholar.org The process begins with the O-trifluoromethylation of N-aryl-N-hydroxyacetamide or related N-aryl-N-hydroxylamine precursors. The resulting N-aryl-N-(trifluoromethoxy)amine intermediate is then heated to induce the intramolecular migration of the trifluoromethoxy group. semanticscholar.orgresearchgate.net

The proposed mechanism for this OCF3 migration involves the heterolytic cleavage of the nitrogen-oxygen (N-O) bond. semanticscholar.orgresearchgate.net This cleavage is thought to generate a nitrenium ion and a trifluoromethoxide anion as intermediates. Subsequently, these two species recombine, with the trifluoromethoxide attacking the ortho-position of the aniline ring to yield the final, stable ortho-trifluoromethoxylated aniline product. semanticscholar.orgresearchgate.net This reaction is characterized by its high ortho-selectivity and tolerance for various functional groups on the aniline ring. semanticscholar.org

Detailed research findings indicate that heating the N-aryl-N-(trifluoromethoxy)amine intermediates in a solvent such as nitromethane (B149229) at 80°C facilitates this intramolecular OCF3 migration effectively. semanticscholar.org This method is considered operationally simple and can be scaled up for gram-scale synthesis. jove.comresearchgate.net Furthermore, a one-pot procedure has been developed where the N-aryl-N-hydroxylamine precursor is treated with an excess of the trifluoromethylating agent and a base, such as sodium hydride, to generate the intermediate which then rearranges in situ without the need for isolation. semanticscholar.org

The following table summarizes the key aspects of this intramolecular rearrangement based on studies of analogous compounds.

| Feature | Description |

| Reaction Type | Thermally induced intramolecular rearrangement |

| Migrating Group | Trifluoromethoxy (OCF3) |

| Initial Position | Nitrogen atom of the amine group |

| Final Position | Ortho-position of the aromatic ring |

| Proposed Intermediates | Nitrenium ion and trifluoromethoxide |

| Key Reaction Conditions | Heating in a solvent (e.g., nitromethane at 80°C) |

| Key Characteristics | High ortho-selectivity, good functional group tolerance |

This intramolecular rearrangement represents a significant pathway for the synthesis of ortho-trifluoromethoxylated anilines, which are valuable building blocks in medicinal chemistry and materials science. jove.com

Biological and Pharmaceutical Research Applications

Antimicrobial and Antifungal Activity Studies

Derivatives incorporating the trifluoromethylphenyl moiety, structurally related to N-methyl-2-(trifluoromethoxy)aniline, have been the subject of extensive investigation for their ability to combat microbial and fungal pathogens.

Numerous studies have demonstrated that synthetic compounds incorporating trifluoromethyl-substituted aniline (B41778) moieties exhibit potent antibacterial activity, particularly against Gram-positive bacteria. A series of N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives were found to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium. researchgate.net One of the most potent compounds in this series, a bromo and trifluoromethyl substituted derivative, inhibited the growth of three out of five S. aureus strains with a Minimum Inhibitory Concentration (MIC) value of 0.78 μg/mL. researchgate.net Another trifluoromethyl-substituted derivative showed significant activity against a strain of MRSA with a MIC value of 3.12 μg/mL. researchgate.net However, these compounds did not show any significant activity against Gram-negative bacterial strains. researchgate.net

Similarly, a study on 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives reported broad activity against Gram-positive strains but no activity against Gram-negative strains. beilstein-journals.org A 4-isopropyl aniline derivative within this series was effective against S. aureus strains with MIC values between 1 to 2 µg/mL. beilstein-journals.org In another study, 2-hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide was active against a wide range of bacteria, including resistant isolates and even showed activity against the Gram-negative bacterium E. coli. malariaworld.org

Further research on 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides showed high antibacterial properties against Gram-positive strains, including mycobacteria. The introduction of a halogen atom to the quinoxaline (B1680401) ring was found to further increase their activity. nih.gov

The antifungal potential of compounds structurally related to this compound has also been explored. In a study of 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides, several derivatives exhibited antifungal activity. nih.gov Specifically, compounds 12c, 15b, and 18b-d from the study showed antifungal activity comparable to Amphotericin B against Candida albicans and Microsporum canis. nih.gov Research into 2-Methyl-3-(trifluoromethyl)aniline derivatives has also suggested their potential as antifungal agents against various fungal strains, making them candidates for the development of new antifungal medications. nih.gov

The determination of Minimum Inhibitory Concentration (MIC) is a crucial step in evaluating the potency of new antimicrobial agents. For derivatives related to this compound, MIC values have been extensively reported.

In a study of N-(trifluoromethyl)phenyl substituted pyrazole derivatives, MIC values as low as 0.78 μg/mL were recorded against strains of S. aureus. researchgate.net The methoxy (B1213986) and trifluoromethyl substituted compound in this series showed moderate inhibition of bacterial growth. researchgate.net Another study on 3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles found potent antimicrobial compounds with MIC values of 1 µg/mL against several bacterial strains. beilstein-journals.org

For 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides, a derivative designated as 13c showed the highest activity against all tested microorganisms (with the exception of P. aeruginosa), with MIC values ranging from 0.25 to 10 μg/mL. nih.gov Several other compounds in this series demonstrated promising activity against M. tuberculosis strains with MIC values between 5–10 μg/mL. nih.gov

The table below summarizes the MIC values for selected derivatives from various studies.

| Compound/Derivative Class | Bacterial/Fungal Strain(s) | MIC (µg/mL) |

| Bromo and trifluoromethyl substituted pyrazole | S. aureus (3 of 5 strains) | 0.78 |

| Trifluoromethyl-substituted pyrazole | MRSA | 3.12 |